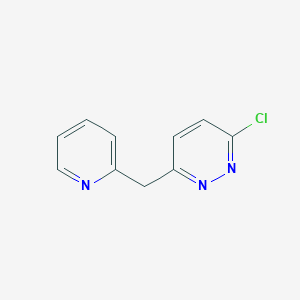

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-(pyridin-2-ylmethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-5-4-9(13-14-10)7-8-3-1-2-6-12-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAXRKGLYLJRAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423493 | |

| Record name | 3-chloro-6-(pyridin-2-ylmethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338779-81-0 | |

| Record name | 3-chloro-6-(pyridin-2-ylmethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and detailed characterization methods for the novel heterocyclic compound, 3-chloro-6-(pyridin-2-ylmethyl)pyridazine. This molecule is of interest to the scientific community due to the diverse pharmacological activities associated with the pyridazine scaffold.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyridazine nucleus is a key structural motif in a variety of biologically active molecules, exhibiting a broad spectrum of activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. This guide outlines a plausible and efficient synthetic strategy for this compound, a compound that combines the pyridazine core with a pyridine moiety, potentially leading to novel pharmacological properties. The synthesis leverages a palladium-catalyzed cross-coupling reaction, a robust and versatile method in modern organic synthesis.

Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the preparation of the key intermediate, 3,6-dichloropyridazine, followed by a selective cross-coupling reaction. A Negishi coupling approach is detailed below, offering high functional group tolerance and good yields.

Step 1: Synthesis of 3,6-Dichloropyridazine

The starting material, 3,6-dichloropyridazine, can be synthesized from maleic hydrazide (pyridazine-3,6-diol) by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction Scheme:

Step 2: Negishi Cross-Coupling

The target molecule is synthesized via a Negishi cross-coupling reaction between 3,6-dichloropyridazine and a pre-formed (pyridin-2-ylmethyl)zinc chloride reagent. The reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0). The selectivity of the reaction, favoring mono-substitution, is a key consideration.

Reaction Scheme:

A logical workflow for the synthesis is depicted in the following diagram.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where necessary.

Synthesis of 3,6-Dichloropyridazine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic hydrazide (1.0 eq).

-

Carefully add phosphorus oxychloride (3.0-5.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,6-dichloropyridazine.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis of (Pyridin-2-ylmethyl)zinc chloride

-

Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

-

In a flame-dried, three-necked flask under an inert atmosphere, add the activated zinc dust (1.5 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Add a solution of 2-(chloromethyl)pyridine (1.0 eq) in anhydrous THF dropwise to the zinc suspension.

-

Stir the mixture at room temperature until the zinc is consumed (typically 2-4 hours). The formation of the organozinc reagent can be monitored by the disappearance of the starting material using TLC.

Synthesis of this compound

-

In a separate flame-dried flask under an inert atmosphere, dissolve 3,6-dichloropyridazine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous THF.

-

To this solution, add the freshly prepared (pyridin-2-ylmethyl)zinc chloride solution dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques. The expected data are summarized below.

| Technique | Parameter | Expected Value/Observation |

| Appearance | Physical State | White to off-white solid |

| Melting Point | Range | To be determined experimentally |

| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic protons from pyridazine and pyridine rings, methylene bridge protons. |

| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic and aliphatic carbons. |

| Mass Spec. | m/z | [M+H]⁺ corresponding to the molecular weight. |

| IR | Wavenumber (cm⁻¹) | C-H, C=N, C=C stretching and bending vibrations. |

Table 1: Predicted Characterization Data for this compound.

Potential Biological Activities and Signaling Pathways

Pyridazine derivatives are known to interact with a variety of biological targets, leading to a wide range of pharmacological effects. Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases.

For instance, certain pyridazine-containing compounds have been shown to act as kinase inhibitors. Kinases are crucial enzymes in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. By inhibiting specific kinases, these compounds can disrupt aberrant signaling cascades and exert therapeutic effects.

A simplified representation of a generic kinase inhibitor signaling pathway is shown below.

The diverse biological activities reported for pyridazine derivatives suggest that this compound could be a valuable lead compound for the development of new therapeutic agents. Further investigation into its biological properties is warranted.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The comprehensive characterization plan will ensure the structural integrity and purity of the final compound. The exploration of the biological activities of this novel molecule holds promise for the discovery of new drug candidates in various therapeutic areas.

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel heterocyclic compound, 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine. Due to the limited availability of experimental data for this specific molecule, this document focuses on computationally predicted values to offer a foundational understanding of its potential characteristics. The information herein is intended to support early-stage drug discovery and development activities, providing crucial data for computational modeling, synthesis planning, and initial screening protocols.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the predicted data for this compound, offering insights into its likely solubility, permeability, and other characteristics relevant to drug development.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value (Predicted) | Source |

| Molecular Formula | C₁₀H₈ClN₃ | ChemSpider |

| Molecular Weight | 205.65 g/mol | ChemSpider |

| XLogP3 | 2.2 | PubChem (CID: 15953995) |

| Hydrogen Bond Donor Count | 0 | PubChem (CID: 15953995) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (CID: 15953995) |

| Rotatable Bond Count | 2 | PubChem (CID: 15953995) |

| Exact Mass | 205.040675 g/mol | PubChem (CID: 15953995) |

| Monoisotopic Mass | 205.040675 g/mol | PubChem (CID: 15953995) |

| Topological Polar Surface Area | 41.9 Ų | PubChem (CID: 15953995) |

| Heavy Atom Count | 14 | PubChem (CID: 15953995) |

| Formal Charge | 0 | PubChem (CID: 15953995) |

| Complexity | 253 | PubChem (CID: 15953995) |

| Isotope Atom Count | 0 | PubChem (CID: 15953995) |

| Defined Atom Stereocenter Count | 0 | PubChem (CID: 15953995) |

| Undefined Atom Stereocenter Count | 0 | PubChem (CID: 15953995) |

| Defined Bond Stereocenter Count | 0 | PubChem (CID: 15953995) |

| Undefined Bond Stereocenter Count | 0 | PubChem (CID: 15953995) |

| Covalently-Bonded Unit Count | 1 | PubChem (CID: 15953995) |

Table 2: Predicted pKa and Boiling Point

| Property | Value (Predicted) | Source |

| pKa (most basic) | 3.85 ± 0.10 | Chemicalize |

| Boiling Point | 369.5 ± 22.0 °C | Not specified |

Experimental Protocols

While specific experimental data for this compound is not yet available in the public domain, the following are generalized protocols for the determination of key physicochemical properties, adapted from standard laboratory methods for organic compounds.

Melting Point Determination

The melting point of a solid is a measure of its purity and can be used for identification.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the compound is finely powdered using a mortar and pestle.

-

Pack a small amount of the compound into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting point is reported as the range T1-T2.

Solubility Determination

Assessing the solubility of a compound in various solvents is crucial for formulation and in vitro assay development.

Materials:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

Procedure (Kinetic Solubility):

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration.

-

Shake or vortex the mixture vigorously for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Visually inspect the solution for any precipitate. The highest concentration that remains clear is the kinetic solubility.

-

For quantitative analysis, the solution can be filtered or centrifuged, and the concentration of the supernatant measured by a suitable analytical method (e.g., HPLC-UV).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding a compound's ionization state at physiological pH.

Method: Potentiometric Titration

Apparatus:

-

pH meter with a suitable electrode

-

Autotitrator or manual burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve, typically at the half-equivalence point.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its absorption and distribution properties.

Method: Shake-Flask Method

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Dissolve a known amount of the compound in either the aqueous or organic phase.

-

Add an equal volume of the other phase to a separatory funnel or vial.

-

Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 1-24 hours).

-

Allow the two phases to separate. Centrifugation may be required to ensure complete separation.

-

Carefully sample each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of P.

Visualizations

The following diagrams illustrate generalized workflows relevant to the study of this compound.

Caption: Generalized workflow for the synthesis and physicochemical characterization of a novel compound.

Caption: A potential synthetic route for this compound via cross-coupling.

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a registered CAS number for 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine could not be identified in publicly accessible databases. This suggests that the compound may not be commercially available and has not been extensively characterized in the literature. The following information is based on the chemical structure derived from its IUPAC name and synthetic methodologies reported for structurally related compounds.

Molecular Structure and Identification

While a specific CAS number is not available, the molecular structure of this compound can be confidently predicted from its name. The core of the molecule is a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a chlorine atom at the 3-position and a pyridin-2-ylmethyl group at the 6-position.

Proposed Molecular Structure:

(A 2D representation of the proposed structure)

Table 1: Physicochemical Properties of this compound and Related Compounds

Due to the absence of experimental data for the target compound, this table includes calculated properties for this compound and experimental data for the structurally related and commercially available compound, 3-Chloro-6-methylpyridazine (CAS: 1121-79-5). This comparison provides a baseline for potential physicochemical characteristics.

| Property | This compound (Calculated/Predicted) | 3-Chloro-6-methylpyridazine (Experimental Data)[1][2] |

| CAS Number | Not Found | 1121-79-5 |

| Molecular Formula | C₁₀H₈ClN₃ | C₅H₅ClN₂ |

| Molecular Weight | 205.65 g/mol | 128.56 g/mol |

| Appearance | Predicted to be a solid | Solid |

| Melting Point | Not Determined | 58-62 °C |

| Boiling Point | Not Determined | Not Determined |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | Soluble in organic solvents |

| SMILES | Clc1ccc(Cc2ccccn2)nn1 | Cc1ccc(Cl)nn1 |

| InChI Key | (Predicted) | PRORLQAJNJMGAR-UHFFFAOYSA-N |

Proposed Synthetic Pathway

The synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methodologies for the functionalization of pyridazine cores, particularly starting from the readily available precursor, 3,6-dichloropyridazine.

A common and effective method for creating carbon-carbon bonds on such heterocyclic systems is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach would involve the reaction of 3,6-dichloropyridazine with a suitable organoboron reagent derived from 2-picoline (2-methylpyridine).

Experimental Workflow Diagram:

References

Technical Guide: Spectral Data for 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine and Related Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectral characteristics of the pyridazine derivative, 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine. Extensive searches of publicly available scientific literature and chemical databases indicate that detailed experimental spectral data (NMR, IR, MS) for this specific compound have not been published. Consequently, this document provides a comprehensive overview of the available spectral data for structurally similar and relevant pyridazine analogs, namely 3-Chloro-6-methylpyridazine and 3-Chloro-6-(pyridin-2-yl)pyridazine . Furthermore, this guide outlines general experimental protocols for acquiring such spectral data and presents a logical workflow for the synthesis and characterization of novel pyridazine derivatives.

Spectral Data of Structurally Related Pyridazine Analogs

Due to the absence of published spectral data for this compound, this section presents the available data for its closest structural analogs. This information can serve as a valuable reference for researchers working with similar chemical scaffolds.

3-Chloro-6-methylpyridazine

This compound is a key structural analog, differing by the substitution of a methyl group for the pyridin-2-ylmethyl group at the 6-position of the pyridazine ring.

Table 1: Summary of Spectral Data for 3-Chloro-6-methylpyridazine

| Parameter | Data | Source |

| Molecular Formula | C₅H₅ClN₂ | --INVALID-LINK-- |

| Molecular Weight | 128.56 g/mol | --INVALID-LINK--[1] |

| ¹H NMR | Data not explicitly found in searches. | |

| ¹³C NMR | Spectra available. | --INVALID-LINK--[1] |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 65; 3rd Highest Peak (m/z): 128. | --INVALID-LINK--[1] |

| Infrared (FTIR) Spectroscopy | Spectra available (KBr pellet and ATR-Neat). | --INVALID-LINK--[1] |

3-Chloro-6-(pyridin-2-yl)pyridazine

This analog is structurally very similar, lacking only the methylene bridge between the pyridazine and pyridine rings.

Table 2: Summary of Spectral Data for 3-Chloro-6-(pyridin-2-yl)pyridazine

| Parameter | Data | Source |

| Molecular Formula | C₉H₆ClN₃ | |

| Molecular Weight | 191.62 g/mol | |

| ¹H NMR | Data not explicitly found in searches. | |

| ¹³C NMR | Data not explicitly found in searches. | |

| Mass Spectrometry (GC-MS) | A GC-MS spectrum is available for this compound. | --INVALID-LINK--[2] |

| Infrared Spectroscopy | Data not explicitly found in searches. |

General Experimental Protocols

The following sections describe standard methodologies for obtaining the spectral data discussed in this guide. These protocols are broadly applicable to the characterization of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic compounds by providing information about the chemical environment of magnetically active nuclei.[3]

-

Sample Preparation : A sample of 5-20 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the analyte is accurately weighed and dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz) is typically used.

-

Data Acquisition : The experiment begins with locking the spectrometer on the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.[3] For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to an internal standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

-

Sample Preparation :

-

Solid Samples : The sample can be prepared as a KBr pellet by grinding a small amount of the solid with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).[5]

-

Liquid Samples : A thin film of the liquid is placed between two salt plates.

-

Attenuated Total Reflectance (ATR) : The sample (solid or liquid) is placed directly on the surface of an ATR crystal.[6]

-

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is the most common instrument used.[6]

-

Data Acquisition : A background spectrum of the empty sample holder (or pure solvent) is recorded first.[7] Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Data Analysis : The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition of a compound.[8]

-

Sample Preparation : The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL, and then further diluted.[9] The solution must be free of any particulate matter.[9]

-

Instrumentation : A variety of mass spectrometers can be used, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : A suitable ionization technique is employed to convert the neutral molecules into ions. Common techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis : The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis : The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern can offer further structural information.

Logical Workflow for Synthesis and Characterization

The synthesis of a novel pyridazine derivative like this compound would typically be followed by a rigorous characterization process to confirm its identity and purity. The following diagram illustrates a general workflow for such a project.

References

- 1. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. mmrc.caltech.edu [mmrc.caltech.edu]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine is limited. This guide provides a comprehensive framework based on data from structurally similar pyridazine derivatives and established methodologies for compound characterization. The experimental protocols and data tables are intended to serve as a template for researchers investigating this specific molecule.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their unique chemical structure allows for diverse biological activities, and various substituted pyridazines have been explored as potential therapeutic agents, including kinase inhibitors for treating inflammatory diseases. The physicochemical properties of these compounds, particularly solubility and stability, are critical parameters that influence their developability, bioavailability, and overall efficacy.

This technical guide outlines the essential considerations and experimental approaches for determining the aqueous and organic solubility, as well as the degradation profile, of this compound.

Physicochemical Properties of Structural Analogs

To establish a baseline for expected properties, the following tables summarize available data for compounds structurally related to this compound. These values are for reference and should be experimentally verified for the title compound.

Table 1: Properties of 3-Chloro-6-methylpyridazine

| Property | Value | Source |

| CAS Number | 1121-79-5 | [1] |

| Molecular Formula | C₅H₅ClN₂ | [1] |

| Molecular Weight | 128.56 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 34-37 °C (lit.) / 58-62 °C |

Table 2: Properties of 3-Chloro-6-phenylpyridazine

| Property | Value | Source |

| CAS Number | 20375-65-9 | [2] |

| Molecular Formula | C₁₀H₇ClN₂ | [2] |

| Molecular Weight | 190.63 g/mol | [2] |

| Aqueous Solubility | 10.3 µg/mL (at pH 7.4) | [2] |

Solubility Assessment: Protocols and Data Presentation

Solubility is a key determinant of a drug candidate's absorption and distribution. Both thermodynamic and kinetic solubility are important to assess.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation: Prepare a series of saturated solutions by adding an excess of this compound to various aqueous buffers (e.g., pH 5.0, 7.4, 9.0) and relevant organic solvents (e.g., DMSO, Ethanol, Methanol).

-

Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Report the solubility as mg/mL or µg/mL.

Data Presentation: Solubility Profile

The following table is a template for reporting experimental results.

Table 3: Experimental Solubility of this compound

| Solvent/Buffer System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Analytical Method |

| Phosphate Buffered Saline | 25 | 7.4 | Experimental Value | HPLC-UV |

| Acetate Buffer | 25 | 5.0 | Experimental Value | HPLC-UV |

| Borate Buffer | 25 | 9.0 | Experimental Value | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | N/A | Experimental Value | HPLC-UV |

| Ethanol | 25 | N/A | Experimental Value | HPLC-UV |

Workflow for Solubility Determination

Caption: General workflow for thermodynamic solubility determination.

Stability Assessment: Protocols and Data Presentation

Stability testing is crucial to identify potential degradation pathways and determine the shelf-life of a compound. Forced degradation studies are used to accelerate this process.

Experimental Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the stock solution and expose it to a variety of stress conditions:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60 °C (in solution and as solid)

-

Photolytic: Expose to light (ICH Q1B guidelines) in a photostability chamber

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Quench the reaction if necessary. Analyze all samples by a stability-indicating HPLC method (e.g., with a gradient elution capable of separating the parent compound from degradants).

-

Data Reporting: Calculate the percentage of the parent compound remaining at each time point. Characterize major degradants using mass spectrometry (LC-MS) if possible.

Data Presentation: Stability Profile

The following table is a template for reporting experimental results.

Table 4: Forced Degradation of this compound

| Stress Condition | Time (hours) | % Parent Compound Remaining | No. of Degradants | Major Degradant (m/z) |

| 0.1 M HCl, 60 °C | 24 | Experimental Value | Experimental Value | Experimental Value |

| 0.1 M NaOH, 60 °C | 24 | Experimental Value | Experimental Value | Experimental Value |

| 3% H₂O₂, RT | 24 | Experimental Value | Experimental Value | Experimental Value |

| Thermal (Solid), 60 °C | 7 days | Experimental Value | Experimental Value | Experimental Value |

| Photolytic (ICH Q1B) | 24 | Experimental Value | Experimental Value | Experimental Value |

Workflow for Stability Assessment

References

The Pharmacological Potential of Pyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, and its derivatives represent a "wonder nucleus" in medicinal chemistry.[1][2] This core structure is a key feature in numerous bioactive compounds, demonstrating a vast array of pharmacological activities.[2][3] The versatility of the pyridazine scaffold allows for a wide range of chemical modifications, leading to the development of novel therapeutic agents with diverse biological targets. This technical guide provides an in-depth overview of the significant biological activities of pyridazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Pyridazine derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent activity against various cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[4]

A recent review from 2024 highlights that pyridazine-containing compounds have been synthesized and evaluated to target a diverse array of biological processes involved in cancer onset and progression.[4] These include inhibitors of glutaminase 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain-containing protein (BRD), which target aberrant tumor metabolism, cell signal transduction, and epigenetic modifications, respectively.[4]

One study focused on the design and synthesis of novel pyridazinone-based EED inhibitors for prostate cancer.[6] Compound 39 from this study was identified as a potent EED inhibitor with an IC50 of 0.62 μM.[6] This compound exhibited significant anti-proliferative activity against prostate cancer PC3 cells, suppressed colony formation and migration, and showed robust tumor regression in a PC3 xenograft model with a tumor growth inhibition of nearly 80%.[6]

Another study developed novel pyrimido-pyridazine derivatives as potential anticancer agents.[7] Compound 2b from this research displayed significant antitumor activity against MDA-MB-231 human breast adenocarcinoma cells by inducing apoptosis and arresting the cell cycle in the S-phase.[7] In vivo studies on lymphoma-bearing mice showed that compound 2b significantly increased lifespan and reduced tumor growth.[7]

Furthermore, pyridazinone-based diarylurea derivatives have been investigated as dual-function antimicrobial and anticancer agents.[8] In this study, compound 10l induced G0–G1 phase cell cycle arrest in the A549/ATCC cell line and upregulated the expression of pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[8]

Quantitative Data: Anticancer Activity of Pyridazine Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |

| 39 | Prostate Cancer (PC3) | IC50 | 0.62 μM | [6] |

| 2b | Breast Adenocarcinoma (MDA-MB-231) | - | Induces apoptosis, S-phase arrest | [7] |

| 10l | Lung Carcinoma (A549/ATCC) | - | Induces G0-G1 phase cell cycle arrest | [8] |

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a generalized representation based on common practices for evaluating the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a pyridazine derivative that inhibits the growth of a specific cancer cell line by 50% (IC50).

Materials:

-

Pyridazine derivative stock solution (e.g., in DMSO)

-

Cancer cell line (e.g., PC3, MDA-MB-231, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridazine derivative from the stock solution in the complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.

Signaling Pathway: EED Inhibition in Prostate Cancer

Caption: Allosteric inhibition of EED by a pyridazine derivative disrupts PRC2 activity.

Antimicrobial Activity

Pyridazine and its derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10][11] The structural diversity of these compounds allows for the fine-tuning of their antimicrobial properties.

Several new pyrazolo[3,4-d]pyridazine derivatives were synthesized and tested for their antimicrobial activities against Gram-negative and Gram-positive bacteria, as well as fungi.[9] Two compounds, 7e and 7f , showed the highest antimicrobial activities with minimum inhibitory concentrations (MICs) ranging from 0.31 to <0.0024 mg/mL.[9]

In another study, a series of diarylurea derivatives based on a pyridazinone scaffold were designed and synthesized.[12] Compound 10h from this series exhibited potent antibacterial activity against Staphylococcus aureus with a MIC of 16 μg/mL.[12] Additionally, compound 8g showed significant antifungal activity against Candida albicans with a MIC of 16 μg/mL.[12]

Furthermore, some new 6-phenyl–pyridazine-3-one derivatives were synthesized and evaluated for their antimicrobial activity.[11] One derivative, IIIa , demonstrated excellent antibacterial activity against both Staphylococcus pyogenes (Gram-positive) and Escherichia coli (Gram-negative).[11] Another derivative, IIId , showed very good antifungal activity against Aspergillus niger and Candida albicans.[11]

Quantitative Data: Antimicrobial Activity of Pyridazine Derivatives

| Compound ID | Microorganism | Activity Metric | Value | Reference |

| 7e, 7f | Gram-negative/positive bacteria, fungi | MIC | 0.31 to <0.0024 mg/mL | [9] |

| 10h | Staphylococcus aureus | MIC | 16 μg/mL | [12] |

| 8g | Candida albicans | MIC | 16 μg/mL | [12] |

| IIIa | S. pyogenes, E. coli | - | Excellent activity | [11] |

| IIId | A. niger, C. albicans | - | Very good activity | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard broth microdilution method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a pyridazine derivative that visibly inhibits the growth of a specific microorganism.

Materials:

-

Pyridazine derivative stock solution

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Sterile saline or PBS

-

Inoculum suspension (adjusted to a specific McFarland standard)

-

Positive control antibiotic/antifungal (e.g., Gentamicin, Ketoconazole)

-

Spectrophotometer or McFarland standards

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the pyridazine derivative in the broth medium directly in the 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound.

-

Controls: Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only). Also, include a positive control with a known antimicrobial agent.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

Caption: A typical workflow for the screening of antimicrobial compounds.

Anti-inflammatory and Analgesic Activities

A significant number of pyridazine and pyridazinone derivatives have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties.[1][13][14] A key advantage of some of these derivatives is their reduced ulcerogenic side effects compared to traditional NSAIDs.[15][16]

Emorfazone, a 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, is marketed in Japan as an analgesic and anti-inflammatory drug.[1][16] Studies have shown that other derivatives can be even more potent. For instance, 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone was found to be seven times more potent than emorfazone.[1]

A study on new 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-propanamides revealed that most of these compounds were more potent than aspirin in a p-benzoquinone-induced writhing test at a 100 mg/kg dose.[16] Specifically, compounds 7b , 7c , and 7e had the highest anti-inflammatory activity, with compound 7e being the most potent in both analgesic and anti-inflammatory effects, and importantly, it did not show ulcerogenic side effects.[16]

Another series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives were synthesized and evaluated.[17] Compounds Va , Vb , and Vc exhibited more potent analgesic activity than aspirin and also demonstrated anti-inflammatory activity comparable to the standard drug indomethacin, without causing gastric ulceration.[17]

Quantitative Data: Anti-inflammatory and Analgesic Activities

| Compound ID | Animal Model | Activity | Potency | Reference |

| 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | - | Analgesic | 7x more potent than emorfazone | [1] |

| 7e | p-benzoquinone-induced writhing test | Analgesic & Anti-inflammatory | More potent than aspirin | [16] |

| Va, Vb, Vc | - | Analgesic | More potent than aspirin | [17] |

| Va, Vb, Vc | - | Anti-inflammatory | Comparable to indomethacin | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used method for evaluating the in vivo anti-inflammatory activity of new compounds.

Objective: To assess the ability of a pyridazine derivative to reduce acute inflammation induced by carrageenan in the rat paw.

Materials:

-

Pyridazine derivative

-

Carrageenan (1% w/v solution in sterile saline)

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Pletysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (e.g., control, standard, and test groups with different doses of the pyridazine derivative).

-

Compound Administration: Administer the pyridazine derivative (dissolved or suspended in the vehicle) orally or intraperitoneally to the test groups. Administer the vehicle to the control group and the standard drug to the standard group.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals after the injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

Cardiovascular and Antihypertensive Activities

Pyridazine derivatives have been extensively studied for their effects on the cardiovascular system, with many compounds exhibiting potent antihypertensive and vasodilatory properties.[18][19] Some pyridazine-based drugs are already in clinical use for cardiovascular conditions.[20]

A review on pyridazin-3(2H)-one derivatives highlights their role as vasodilators, acting either directly or by targeting the renin-angiotensin-aldosterone system and phosphodiesterases.[18][19] For instance, some novel dihydropyridazin-3(2H)-ones were synthesized and evaluated for their antihypertensive activity using the tail-cuff method.[18] Compounds 11 and 12 from this study were able to reduce the mean arterial blood pressure by 41.84% and 40.98%, respectively, which was comparable to the standard drugs propranolol (41.40%) and hydralazine (40.76%).[18]

In another study, several 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and tested for their antihypertensive activity.[21] Compounds 16, 19, 24, 30, 39, 42, and 45 showed good antihypertensive activity.[21]

Quantitative Data: Antihypertensive Activity of Pyridazine Derivatives

| Compound ID | Animal Model | Effect | Potency (% reduction in MABP) | Reference |

| 11 | Rat | Antihypertensive | 41.84% | [18] |

| 12 | Rat | Antihypertensive | 40.98% | [18] |

| 16, 19, 24, 30, 39, 42, 45 | Rat | Antihypertensive | Good activity | [21] |

Logical Relationship: Mechanisms of Vasodilation

Caption: Mechanisms of vasodilation by pyridazinone derivatives.

Other Biological Activities

The pharmacological versatility of pyridazine derivatives extends to several other areas:

-

Neuroprotective Activity: Certain pyridazine derivatives have been identified as potent activators of the excitatory amino acid transporter 2 (EAAT2) at a translational level.[22][23] This mechanism helps in restoring the normal clearance of glutamate, thereby providing neuronal protection.[22][23] One such derivative, 4f , showed a better antihypersensitive profile than the lead compound in a rat model of oxaliplatin-induced neuropathic pain.[22]

-

Antiviral Activity: Pyridazine-based compounds have been evaluated for their antiviral properties.[15][20] In one study, a series of new pyridazine derivatives were synthesized and tested against Hepatitis A Virus (HAV).[20] The compound 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][1][10][24]triazine-3(4H)-thione (10 ) showed the most potent anti-HAV activity.[20]

-

Herbicidal and Insecticidal Activity: The pyridazine scaffold is also a feature in many agrochemicals.[25][26] Pyridazinone derivatives have been reported to possess herbicidal, insecticidal, molluscicidal, and plant growth regulatory activities.[25] For example, a series of [6-(3-pyridyl)pyridazin-3-yl]amides were found to have aphicidal properties.[27]

Conclusion

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and drug discovery, offering a foundation for the development of compounds with a wide spectrum of biological activities. The research highlighted in this guide demonstrates the significant potential of pyridazine derivatives as anticancer, antimicrobial, anti-inflammatory, cardiovascular, and neuroprotective agents. The ability to readily modify the pyridazine ring allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of new, more potent, and selective therapeutic agents. Further research into the mechanisms of action and in vivo efficacy of these compounds is crucial for their translation into clinical applications. of action and in vivo efficacy of these compounds is crucial for their translation into clinical applications.

References

- 1. sarpublication.com [sarpublication.com]

- 2. ijcrt.org [ijcrt.org]

- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | Semantic Scholar [semanticscholar.org]

- 4. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pcbiochemres.com [pcbiochemres.com]

- 14. [Studies on pyridazinone derivatives. XVI. Analgesic-antiinflammatory activities of 3(2H)-pyridazinone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. africaresearchconnects.com [africaresearchconnects.com]

- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 17. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. usiena-air.unisi.it [usiena-air.unisi.it]

- 24. rjptonline.org [rjptonline.org]

- 25. researchgate.net [researchgate.net]

- 26. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 27. Synthesis and biological activity of pyridazine amides, hydrazones and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

A Technical Guide to the Discovery, History, and Therapeutic Applications of Novel Pyridazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged from relative obscurity to become a cornerstone in the development of novel therapeutics. Initially overshadowed by its isomers, pyrimidine and pyrazine, the unique physicochemical properties of the pyridazine moiety have captured the attention of medicinal chemists.[1] Its inherent polarity, capacity for robust hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems have propelled its integration into a diverse array of biologically active molecules.[2][3] This guide provides an in-depth exploration of the discovery and history of pyridazine compounds, their synthesis, and their expanding role in targeting a range of diseases, from cancer to autoimmune disorders.

A Historical Perspective: From Laboratory Curiosity to Marketed Drugs

The first synthesis of a pyridazine derivative was reported in 1886 by Emil Fischer.[4] However, for much of the 20th century, pyridazines remained largely a subject of academic interest, with their natural occurrence being exceptionally rare.[4] The tide began to turn with the discovery of the pharmacological activities of synthetic pyridazine derivatives. An early example of a pyridazine-containing drug is Minaprine, a monoamine oxidase (MAO) inhibitor approved in France in 1972 as an antidepressant, though it was later withdrawn due to side effects.[2]

The 21st century has witnessed a renaissance for pyridazine-based drugs, marked by the FDA approval of several significant compounds. These successes have validated the pyridazine scaffold as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets with high affinity and selectivity.

Approved Pyridazine-Containing Drugs: A Snapshot of Therapeutic Success

The versatility of the pyridazine core is exemplified by the range of therapeutic areas addressed by recently approved drugs.

| Drug Name | Target | Therapeutic Area | Approval Year (FDA) |

| Relugolix | Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonist | Prostate Cancer, Uterine Fibroids, Endometriosis | 2020 |

| Deucravacitinib | Allosteric Tyrosine Kinase 2 (TYK2) Inhibitor | Plaque Psoriasis | 2022 |

| Ponatinib | Multi-targeted Tyrosine Kinase Inhibitor | Leukemia | 2012 |

| Risdiplam | Survival of Motor Neuron 2 (SMN2) Splicing Modifier | Spinal Muscular Atrophy | 2020 |

Novel Pyridazine Derivatives in Development: Quantitative Insights

The research pipeline is rich with novel pyridazine compounds demonstrating potent biological activities across various disease models. The following tables summarize key quantitative data for some of these promising candidates.

Anticancer Activity of Novel Pyridazine Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 4e | MCF-7 (Breast Cancer) | 1 - 10 | [5] |

| 4f | SK-MEL-28 (Melanoma) | 1 - 10 | [5] |

| Compound 3 | MCF-7 (Breast Cancer) | 49.6 | [6] |

| Compound 4 | MDA-MB-231 (Breast Cancer) | 53.4 | [6] |

| Pyridine-Thiazole Hybrid 4 | NCI-H460 (Non-small cell lung cancer) | < 10 | [7] |

| Pyridine-Urea 8e | VEGFR-2 | 3.93 ± 0.73 | [8] |

| Pyridine-Urea 8n | VEGFR-2 | > 50 | [8] |

Vasorelaxant Activity of Novel Pyridazine Derivatives

| Compound | EC50 (µM) | Reference |

| 4f | 0.0136 | [9] |

| 4h | 0.0117 | [9] |

| 5d | 0.0053 | [9] |

| 5e | 0.0025 | [9] |

| 8a | 198 | [10] |

| 11a | 177 | [10] |

Signaling Pathways Targeted by Pyridazine-Based Drugs

The efficacy of pyridazine compounds often stems from their ability to selectively modulate key signaling pathways implicated in disease pathogenesis.

Deucravacitinib and the TYK2 Signaling Pathway

Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[11] TYK2 is an intracellular kinase that mediates signaling of key cytokines such as IL-23, IL-12, and Type I interferons, which are involved in the pathogenesis of various immune-mediated diseases.[12][13] Deucravacitinib binds to the regulatory domain of TYK2, stabilizing an inhibitory conformation and preventing its activation.[14]

Relugolix and the GnRH Receptor Signaling Pathway

Relugolix is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[15] By blocking the GnRH receptor in the pituitary gland, relugolix inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing testosterone production in men and estrogen production in women.[16] This mechanism of action is pivotal in the treatment of hormone-sensitive cancers and disorders.

Experimental Protocols: Synthesis and Evaluation of Pyridazine Derivatives

The synthesis of the pyridazine core and its derivatives can be achieved through various chemical strategies. The following sections outline general protocols for the synthesis and biological evaluation of novel pyridazine compounds, based on published literature.

General Synthetic Workflow

A common approach to synthesizing substituted pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine or a hydrazine derivative. Subsequent modifications of the pyridazine ring allow for the introduction of diverse functional groups to optimize biological activity.

Example Protocol: Synthesis of 3-Chloropyridazine Derivatives

This protocol is adapted from the synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine.[17]

-

Preparation of the Pyridazinone Precursor: 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one is prepared by refluxing 3-[2-(4-chlorophenyl)hydrazono]-5-phenylfuran-2(3H)-one with hydrazine hydrate in absolute ethanol.

-

Chlorination: The pyridazinone precursor (0.01 mol) is refluxed in phosphorus oxychloride (10 mL) for 3 hours.

-

Work-up: The reaction mixture is cooled, poured onto crushed ice, and neutralized with a 4% sodium hydroxide solution.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and recrystallized from benzene to yield the 3-chloropyridazine derivative.

In Vitro Biological Evaluation: Anticancer Activity Assay

The following is a general protocol for assessing the cytotoxic effects of novel pyridazine compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the pyridazine compounds for 48 or 72 hours.

-

MTT Assay: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values (the concentration of compound that inhibits cell growth by 50%) are calculated using appropriate software (e.g., GraphPad Prism).[18]

The Future of Pyridazine-Based Drug Discovery

The pyridazine scaffold has firmly established its importance in modern medicinal chemistry. Its unique electronic and steric properties continue to be exploited in the design of highly selective and potent inhibitors of various biological targets. The ongoing exploration of novel pyridazine derivatives, coupled with a deeper understanding of their mechanisms of action, promises to deliver a new generation of innovative medicines for a wide range of human diseases. The future is bright for this once-overlooked heterocyclic nucleus.

References

- 1. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deucravacitinib | C20H22N8O3 | CID 134821691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deucravacitinib - Wikipedia [en.wikipedia.org]

- 12. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 13. bms.com [bms.com]

- 14. deucravacitinib [drugcentral.org]

- 15. Relugolix | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Theoretical and Computational Studies of Pyridazine Derivatives in Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Pyridazine Scaffolds and Computational Chemistry

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties—such as a high dipole moment, robust hydrogen-bonding capacity, and reduced lipophilicity compared to a phenyl ring—make it an attractive component in the design of novel therapeutics.[1] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, antihypertensive, anti-inflammatory, and antiviral properties.[2][3][4]

The advancement of computational chemistry has revolutionized the drug discovery pipeline for pyridazine-based compounds. Theoretical and computational studies allow for the rapid, cost-effective screening of virtual libraries, prediction of molecular properties, and elucidation of structure-activity relationships (SAR) before committing to costly and time-consuming synthesis.[5][6] Methodologies like Density Functional Theory (DFT), Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and Molecular Dynamics (MD) simulations provide profound insights into the behavior of these molecules at an atomic level, guiding the rational design of more potent and selective drug candidates.[3][7][8] This guide provides an in-depth overview of these core computational techniques, presents key quantitative data from recent studies, and outlines the typical workflows employed in the field.

Core Computational Methodologies and Protocols

The computational investigation of pyridazine derivatives typically employs a multi-faceted approach, combining several techniques to build a comprehensive understanding of the molecule's properties and potential biological activity.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is fundamental for understanding the intrinsic properties of newly designed pyridazine derivatives.[9]

Typical Protocol:

-

Structure Optimization: The 3D geometry of the pyridazine derivative is optimized to find its most stable energetic conformation.

-

Method and Basis Set Selection: A common and effective combination is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a Pople-style basis set, such as 6-311++G(d,p).[3][10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Property Calculation: Following optimization, key electronic properties are calculated:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability.[9]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution across the molecule. This helps identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, particularly with biological targets.[9]

-

-

Software: These calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand (the pyridazine derivative) when bound to a target macromolecule, such as a protein or enzyme. It is a cornerstone of structure-based drug design.[11][12]

Typical Protocol:

-

Target Preparation: A high-resolution 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the pyridazine derivative, often optimized using DFT, is prepared by assigning charges and defining rotatable bonds.

-

Grid Generation: The binding site (active site) on the target protein is defined, and a grid box is generated to encompass this region.

-

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site. It scores each pose based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A more negative score indicates a more favorable binding interaction.[11]

-

Analysis: The top-ranked poses are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's amino acid residues.

-

Software: Widely used docking software includes AutoDock, Vina, and Glide.[11]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[7][13]

Typical Protocol:

-

Dataset Collection: A dataset of pyridazine derivatives with experimentally determined biological activity (e.g., IC50 or MIC values) is compiled.

-

Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the dataset. These can be derived from DFT calculations or specialized software like DRAGON or CODESSA-Pro.[7][13]

-

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates a subset of the most relevant descriptors with the observed biological activity.[7][10]

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation, R²cv) and external validation techniques to ensure it is robust and not overfitted.[13]

-

Application: Once validated, the model can be used to predict the activity of new, untested pyridazine derivatives, guiding the selection of candidates for synthesis.

Data Presentation: Quantitative Insights from Studies

The following tables summarize key quantitative data from various computational and experimental studies on pyridazine derivatives, highlighting their potential in different therapeutic areas.

Table 1: Antibacterial Activity and Computational Results for Pyridazinone Derivatives [3]

| Compound | Target Bacteria | MIC (µM) | Docking Score (kcal/mol) vs. S. aureus tyrosyl-tRNA synthetase |

|---|---|---|---|

| 7 | S. aureus (MRSA) | 3.74 | -8.9 |

| 7 | P. aeruginosa | 8.92 | -8.9 |

| 13 | S. aureus (MRSA) | 7.63 | -8.5 |

| 13 | P. aeruginosa | 8.92 | -8.5 |

| Amikacin | S. aureus (MRSA) | 5.38 | Not Applicable |

| Amikacin | P. aeruginosa | 10.76 | Not Applicable |

Table 2: Vasorelaxant Activity and QSAR Model Validation [13]

| Compound | Vasorelaxant Activity (IC50, µM) |

|---|---|

| 8a | 198 |

| 11a | 177 |

| Doxazosin | 226 |

| QSAR Model Statistics | Value |

| R² (Coefficient of determination) | 0.811782 |

| R²cvOO (Cross-validation R²) | 0.7153 |

| F-statistic (Fisher value) | 17.9708 |

Table 3: Anticonvulsant Activity and Molecular Docking Scores [14]

| Compound | Target Receptor | Binding Energy (kcal/mol) |

|---|---|---|

| 5g | Voltage-gated sodium channel (PDB: 6AGF) | -8.1 |

| 5a | Voltage-gated sodium channel (PDB: 6AGF) | -7.9 |

| 5b | Voltage-gated sodium channel (PDB: 6AGF) | -7.8 |

| Phenobarbitone | Voltage-gated sodium channel (PDB: 6AGF) | -6.7 |

| 5g | NMDA Receptor (PDB: 5TP9) | -7.5 |

| 5a | NMDA Receptor (PDB: 5TP9) | -7.2 |

| 5b | NMDA Receptor (PDB: 5TP9) | -7.1 |

| Phenobarbitone | NMDA Receptor (PDB: 5TP9) | -6.1 |

Visualizations: Workflows and Pathways

Visual diagrams are essential for conceptualizing the complex processes involved in computational drug design. The following diagrams, created using the DOT language, illustrate common workflows.

Caption: A typical workflow for computational design and validation of pyridazine derivatives.

Caption: Detailed workflow for a molecular docking experiment.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | MDPI [mdpi.com]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. jpionline.org [jpionline.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, vasorelaxant activity and 2D-QSAR study of some novel pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

A Technical Guide to 3-Substituted Pyridazine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a versatile scaffold have led to the development of numerous biologically active compounds.[1][2] Among its derivatives, 3-substituted pyridazines have garnered significant attention due to their prevalence in a wide array of pharmacologically active agents. These compounds demonstrate a broad spectrum of activities, including anticancer, cardiovascular, anti-inflammatory, and neuroprotective effects.[3][4][5]

This technical guide provides a comprehensive review of 3-substituted pyridazine compounds, focusing on their synthesis, diverse biological activities, and structure-activity relationships (SAR). It is designed to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key molecular pathways to aid researchers and professionals in the field of drug discovery and development.

Synthesis of 3-Substituted Pyridazine Compounds

The synthesis of the pyridazine core and its derivatives can be achieved through various strategies. A common and effective method involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives. Modifications to this fundamental approach allow for the introduction of a wide range of substituents at the C3 position and other locations on the ring.

One prevalent pathway involves the reaction of γ-ketoacids with hydrazine hydrate to form dihydropyridazinones, which can be subsequently aromatized or further modified.[2] Another key strategy is the inverse-electron-demand Diels-Alder reaction, which provides a regiocontrolled route to functionalized pyridazines.[6] More recent methods include copper-promoted cyclizations of β,γ-unsaturated hydrazones and annulation reactions of ketene N,S-acetals with N-tosylhydrazones.[6]

Below is a generalized workflow for the synthesis of 3-substituted pyridazine derivatives.

References

- 1. rjptonline.org [rjptonline.org]

- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sarpublication.com [sarpublication.com]

- 5. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases | Bentham Science [eurekaselect.com]

- 6. Pyridazine synthesis [organic-chemistry.org]

Safety and Handling Guidelines for Chlorinated Pyridazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for chlorinated pyridazines. The following protocols and data are compiled to ensure the safe use of these compounds in a laboratory setting, minimizing risk and ensuring regulatory compliance. This document is intended for professionals in research, discovery, and drug development.

General Safety and Hazard Information

Chlorinated pyridazines are a class of heterocyclic aromatic compounds that require careful handling due to their potential toxicity. The chlorine substitution on the pyridazine ring can significantly influence the compound's reactivity and biological activity.

Physicochemical Properties

The physicochemical properties of chlorinated pyridazines, such as their polarity and solubility, are key to understanding their behavior and potential for environmental and biological interaction. The pyridazine ring itself is characterized by a high dipole moment and the capacity for dual hydrogen-bonding, which can be significant in drug-target interactions.

General Handling Precautions

When working with any chlorinated pyridazine, it is crucial to adhere to standard laboratory safety practices.[1] This includes:

-

Working in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]